molecular formula C21H24O B6356358 (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1175868-33-3

(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No. B6356358
CAS RN: 1175868-33-3
M. Wt: 292.4 g/mol
InChI Key: VECYMDOSPOEAEX-XNTDXEJSSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-4-ethylphenylprop-2-en-1-one, is a phenylpropene compound that has been studied for its potential applications in the fields of organic synthesis and scientific research. This compound is a colorless liquid with a boiling point of 148-150°C, and it has a molecular weight of 252.35 g/mol. 4-tert-butyl-4-ethylphenylprop-2-en-1-one is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and scientific research.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of electron-pair acceptor. In addition, it has been suggested that the compound can act as a nucleophile, meaning that it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-4-ethylphenylprop-2-en-1-one are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-microbial properties. Furthermore, it has been suggested that the compound may have a role in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and handle. In addition, the compound is relatively stable and has a low toxicity. However, one of the main limitations of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

Given the potential applications of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one in the fields of organic synthesis and scientific research, there are a number of future directions for further research. These include further investigation into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and other areas. In addition, further research could be conducted into the compound’s solubility in various solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted into the compound’s potential applications in the synthesis of various heterocyclic compounds.

Synthesis Methods

(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one can be synthesized via a variety of methods. One of the most common methods is a two-step process involving the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium bromide in the presence of a base, followed by the addition of ethyl bromide. Another method involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium chloride, followed by the addition of ethyl bromide. Finally, the compound can also be synthesized via a three-step process involving the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium chloride, followed by the addition of ethyl bromide, and finally the addition of a reducing agent such as sodium borohydride.

Scientific Research Applications

(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one has been studied for its potential applications in the field of scientific research. This compound has been shown to be a useful reagent in the synthesis of various organic compounds, such as esters, amides, and ethers. In addition, it has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of drugs and other pharmaceuticals. Furthermore, this compound-4-ethylphenylprop-2-en-1-one has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-5-16-6-11-18(12-7-16)20(22)15-10-17-8-13-19(14-9-17)21(2,3)4/h6-15H,5H2,1-4H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECYMDOSPOEAEX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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